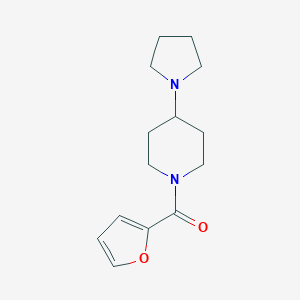![molecular formula C17H20N2O3 B247280 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide, also known as DMPEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMPEB is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide binds to the DAT and inhibits its activity by blocking the uptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can then bind to postsynaptic dopamine receptors and elicit its physiological effects.
Biochemical and Physiological Effects
The increase in extracellular dopamine levels caused by 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been shown to have various physiological effects. In animal studies, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been shown to increase locomotor activity, induce stereotypic behaviors, and enhance the reinforcing effects of cocaine. These effects are consistent with the role of dopamine in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has several advantages as a research tool. Its selectivity for the DAT allows for the study of dopamine-specific effects without the confounding effects of other monoamines. It is also stable and can be easily synthesized in large quantities. However, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has some limitations as well. Its effects on other monoamine transporters have not been extensively studied, and its long-term effects on dopamine signaling are not well understood.
Orientations Futures
There are several future directions for research on 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide. One area of interest is the study of its effects on other dopamine-related disorders such as depression and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of more selective and potent DAT inhibitors based on the structure of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide. Additionally, further studies are needed to elucidate the long-term effects of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide on dopamine signaling and its potential therapeutic applications.
Conclusion
In conclusion, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide is a synthetic compound that has potential applications in neuroscience research. Its selectivity for the DAT allows for the study of dopamine-specific effects, and its stable synthesis makes it a valuable tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide involves a multistep process that starts with the preparation of 3,5-dimethoxybenzoic acid. This is followed by the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-2-(pyridin-2-yl) ethylamine to form the intermediate, which is then converted to the final product using hydrogen gas and palladium on carbon catalyst.
Applications De Recherche Scientifique
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been studied for its potential applications in neuroscience research. It has been shown to selectively inhibit the activity of the dopamine transporter (DAT) without affecting the activity of other monoamine transporters. This makes it a valuable tool for studying the role of dopamine in the brain and its involvement in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
Formule moléculaire |
C17H20N2O3 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-19(9-7-14-6-4-5-8-18-14)17(20)13-10-15(21-2)12-16(11-13)22-3/h4-6,8,10-12H,7,9H2,1-3H3 |
Clé InChI |
ZKTQCUBSVIHUBN-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)



![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)